1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H30N2O5 and its molecular weight is 426.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic System Synthesis
This compound has been used in the synthesis of various heterocyclic systems. For instance, it has been utilized in the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones, showcasing its versatility in creating diverse molecular structures (Selič, Grdadolnik, & Stanovnik, 1997).
Generation of Structurally Diverse Libraries
The compound has also been employed for generating structurally diverse libraries of compounds, demonstrating its role in expanding the scope of chemical libraries for potential applications in drug discovery and materials science. This includes its reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and various amines to produce a wide array of derivatives (Roman, 2013).
Antimicrobial Properties
In the field of pharmacology, some derivatives of this compound, such as 5-aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones, have been synthesized and studied for their antimicrobial properties. This indicates its potential utility in the development of new antimicrobial agents (Gein, Kasimova, Voronina, & Gein, 2001).
Photoinduced Intramolecular Bifurcate Hydrogen Bonding
Research has also explored the compound's role in photoinduced intramolecular bifurcate hydrogen bonding, contributing to the understanding of molecular interactions and reactions under light-induced conditions, which is crucial for photochemistry and photopharmacology (Sigalov, Shainyan, & Sterkhova, 2017).
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-propoxyphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-5-14-30-18-9-6-8-17(15-18)21-20(22(27)19-11-10-16(2)31-19)23(28)24(29)26(21)13-7-12-25(3)4/h6,8-11,15,21,28H,5,7,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXVWONZZQOYKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.